4-(5-(2-Chlorophenyl)-4-(4-(dimethylamino)phenyl)-oxazol-2-yl)-N,N-dipropyl-aniline
Description
Properties
IUPAC Name |
4-[5-(2-chlorophenyl)-2-[4-(dipropylamino)phenyl]-1,3-oxazol-4-yl]-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32ClN3O/c1-5-19-33(20-6-2)24-17-13-22(14-18-24)29-31-27(21-11-15-23(16-12-21)32(3)4)28(34-29)25-9-7-8-10-26(25)30/h7-18H,5-6,19-20H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXUCBMXRZGCJIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=CC=C(C=C1)C2=NC(=C(O2)C3=CC=CC=C3Cl)C4=CC=C(C=C4)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10142889 | |
| Record name | 4-(5-(2-Chlorophenyl)-4-(4-(dimethylamino)phenyl)-oxazol-2-yl)-N,N-dipropyl-aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10142889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10004-39-4 | |
| Record name | 4-[5-(2-Chlorophenyl)-4-[4-(dimethylamino)phenyl]-2-oxazolyl]-N,N-dipropylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10004-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(5-(2-Chlorophenyl)-4-(4-(dimethylamino)phenyl)-oxazol-2-yl)-N,N-dipropyl-aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010004394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(5-(2-Chlorophenyl)-4-(4-(dimethylamino)phenyl)-oxazol-2-yl)-N,N-dipropyl-aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10142889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[5-(2-chlorophenyl)-4-[4-(dimethylamino)phenyl]-oxazol-2-yl]-N,N-dipropyl-aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.987 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
The compound 4-(5-(2-Chlorophenyl)-4-(4-(dimethylamino)phenyl)-oxazol-2-yl)-N,N-dipropyl-aniline (CAS No. 10004-39-4) is an organic molecule characterized by its oxazole structure and various functional groups, including a chlorophenyl moiety and a dimethylamino group. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
- Molecular Formula: C29H32ClN3O
- Molecular Weight: 474.05 g/mol
- Physical Properties:
- Melting Point: 124 °C
- Density: 1.141 g/cm³ (predicted)
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-cancer agent and its interactions with biological targets such as enzymes and receptors.
Table 1: Summary of Biological Activities
The mechanism through which this compound exerts its biological effects is primarily through the inhibition of specific enzymes and modulation of receptor activity. The oxazole ring and the attached aromatic groups facilitate binding to target sites, leading to altered enzymatic activities.
- Enzyme Inhibition: The compound has been shown to inhibit cholinesterase activity, which is crucial for neurotransmitter regulation in the nervous system.
- Cell Proliferation Inhibition: Studies indicate that it can significantly inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Case Study 1: Anticancer Efficacy
In a study examining the anticancer properties of various derivatives, the compound demonstrated:
- IC50 values against MCF-7 breast cancer cells at approximately 22.54 µM .
- Enhanced efficacy compared to standard chemotherapeutics like doxorubicin, indicating its potential as a lead compound for further development in cancer therapy.
Case Study 2: Cholinesterase Inhibition
Another study focused on the compound's ability to inhibit acetylcholinesterase:
- The results showed promising inhibition rates comparable to known inhibitors such as donepezil.
- This suggests potential therapeutic applications in treating Alzheimer's disease and other cognitive disorders.
Research Findings
Recent research has highlighted several aspects of the biological activity of this compound:
- Structure-Activity Relationship (SAR): Modifications in the chemical structure significantly influence biological activity, particularly regarding lipophilicity and electron density, which enhance binding affinity to target sites.
- Pharmacokinetics: Studies utilizing HPLC methods have facilitated understanding the compound's behavior in biological systems, aiding in optimizing dosage forms for therapeutic use.
Scientific Research Applications
Analytical Applications
One of the primary applications of this compound is in analytical chemistry, particularly in the separation and analysis using High-Performance Liquid Chromatography (HPLC). The compound can be effectively analyzed using reverse-phase HPLC methods, which are scalable and suitable for isolating impurities during preparative separation processes. The mobile phase typically consists of acetonitrile and water, with phosphoric acid replaced by formic acid for mass spectrometry compatibility .
Table 1: HPLC Method Characteristics
| Parameter | Details |
|---|---|
| Column Type | Newcrom R1 HPLC column |
| Mobile Phase | Acetonitrile + Water + Phosphoric Acid |
| Alternative for MS | Formic Acid |
| Particle Size | 3 µm for fast UPLC applications |
Pharmacological Applications
The compound's structural characteristics suggest potential applications in pharmacology, particularly as a drug candidate or a research tool in drug discovery. Its lipophilicity may enhance membrane permeability, making it a candidate for studies related to drug absorption and distribution.
Case Study: Anticancer Activity
Research has indicated that compounds similar to 4-(5-(2-Chlorophenyl)-4-(4-(dimethylamino)phenyl)-oxazol-2-yl)-N,N-dipropyl-aniline exhibit anticancer properties. For instance, derivatives of oxazole have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Material Science Applications
Beyond pharmacology, the compound's unique structure may lend itself to applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials. The presence of the oxazole ring can contribute to the electronic properties required for such applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
A comparative analysis with structurally analogous compounds reveals key differences in heterocyclic cores, substituents, and physicochemical properties. Below is a detailed comparison:
Functional Implications
Oxadiazoles (e.g., ) are often used to improve metabolic stability but may reduce solubility compared to oxazoles.
Substituent Effects: The 2-chlorophenyl group in the target compound introduces steric hindrance and electron-withdrawing effects, which could modulate binding affinity in biological systems.
Research Findings and Limitations
- Synthetic Feasibility : The target compound’s synthesis likely involves multi-step coupling reactions (e.g., Hantzsch oxazole synthesis), similar to methods for oxadiazole derivatives .
- Gaps in Data: No experimental LogP, solubility, or bioactivity data are available for the target compound, limiting direct functional comparisons.
Preparation Methods
Ullmann-Type Coupling for Biaryl Bond Formation
A copper-catalyzed coupling between 2-bromo-5-(2-chlorophenyl)-4-(4-(dimethylamino)phenyl)oxazole and N,N-dipropylaniline achieves direct aryl-aryl linkage. This method, adapted from protocols in, uses:
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Catalyst : CuI (10 mol%)
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Ligand : 1,10-Phenanthroline
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Base : K₃PO₄
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Solvent : Dimethylformamide (DMF)
The reaction proceeds via a radical mechanism, with the copper catalyst mediating single-electron transfers to facilitate C–C bond formation.
Suzuki-Miyaura Cross-Coupling
For enhanced regioselectivity, a palladium-catalyzed Suzuki coupling pairs 2-bromooxazole derivatives with 4-(dipropylamino)phenylboronic acid. Key conditions include:
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Catalyst : Pd(PPh₃)₄ (5 mol%)
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Base : Na₂CO₃
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Solvent : Toluene/EtOH (3:1)
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Temperature : 90°C
This method avoids competing side reactions observed in Ullmann couplings, though boronic acid synthesis requires protecting the aniline’s amine group prior to borylation.
Protecting Group Strategies for Aniline Derivatives
N,N-Dipropylaniline’s reactivity necessitates protection during oxazole functionalization. A trimethylacetyl chloride-mediated protection, as described in, involves:
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Protection : Treating N,N-dipropylaniline with trimethylacetyl chloride in DCM/triethylamine (TEA) to form N-(4-(dipropylamino)phenyl)-2,2-dimethylpropanamide.
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Deprotection : Hydrolysis with aqueous HCl/EtOH post-coupling.
Advantages :
-
Prevents undesired Schiff base formation during cyclization.
Alternative Oxazole Assembly via Hantzsch Synthesis
The Hantzsch method offers a divergent route using α-haloketones and amides. For example:
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α-Haloketone : 2-Bromo-1-(2-chlorophenyl)ethanone
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Amide : 4-(Dimethylamino)benzamide
Reaction in ethanol at reflux yields the oxazole core, though regiochemical outcomes vary depending on substituent electronic effects.
Industrial-Scale Production and Optimization
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Catalyst Recycling : Pd/C recovery systems reduce metal waste.
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Solvent Selection : Switching from DMF to cyclopentyl methyl ether (CPME) improves environmental metrics.
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Purity Control : HPLC monitoring (C18 column, acetonitrile/water gradient) ensures ≥99% purity.
Challenges and Limitations
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Regioselectivity : Competing substitution patterns during cyclization require precise stoichiometric control.
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Boronic Acid Stability : 4-(Dipropylamino)phenylboronic acid exhibits limited shelf life, necessitating in situ generation.
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Scale-Up Risks : Exothermic reactions during acid chloride formation demand rigorous temperature control .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 4-(5-(2-Chlorophenyl)-4-(4-(dimethylamino)phenyl)-oxazol-2-yl)-N,N-dipropyl-aniline?
- Methodology : The synthesis typically involves sequential nucleophilic aromatic substitution (SNAr) and oxazole ring formation. For example, nitroso intermediates (e.g., nitrosoanilines) can serve as precursors for oxazole derivatives, as demonstrated in analogous compounds . Key steps include:
- Optimizing reaction conditions (e.g., solvent polarity, temperature) to enhance oxazole cyclization.
- Purification via recrystallization or column chromatography to isolate the target compound.
- Validation using high-resolution mass spectrometry (HRMS) to confirm molecular mass (e.g., <1 ppm error between calculated and observed values) .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodology : Multimodal spectroscopic and crystallographic analysis:
- Nuclear Magnetic Resonance (NMR) : Assign peaks for aromatic protons (δ 6.5–8.5 ppm) and aliphatic chains (δ 0.5–3.0 ppm) to verify substituent positions .
- X-ray crystallography : Resolve bond angles (e.g., N–C–O angles ≈112–119°) and dihedral angles to confirm planar oxazole and aniline moieties .
- Mass spectrometry (MS) : Match fragmentation patterns with predicted pathways (e.g., loss of propyl groups or chlorophenyl fragments) .
Q. What stability challenges arise during storage or handling of this compound?
- Methodology : Stability assessments under controlled conditions:
- Thermogravimetric analysis (TGA) : Determine decomposition temperature (e.g., >200°C indicates thermal stability).
- Light sensitivity testing : Monitor UV-vis absorption changes under prolonged light exposure to detect photodegradation.
- Hygroscopicity tests : Measure mass changes in humid environments to assess moisture sensitivity .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR vs. crystallography) be resolved for this compound?
- Methodology : Cross-validation using complementary techniques:
- Dynamic NMR : Identify conformational flexibility (e.g., rotation of dipropylamine groups) causing peak splitting .
- Density Functional Theory (DFT) : Simulate NMR chemical shifts and compare with experimental data to resolve ambiguities .
- Single-crystal analysis : Resolve spatial arrangements (e.g., steric hindrance from 2-chlorophenyl groups) that may affect solution-phase spectroscopy .
Q. What experimental designs are suitable for studying the environmental fate of this compound?
- Methodology : Adapt methodologies from environmental chemistry frameworks:
- Partition coefficient (Log P) determination : Use shake-flask or HPLC methods to predict bioaccumulation potential.
- Photolysis studies : Exclude aqueous solutions to UV light and track degradation via LC-MS .
- Ecotoxicology assays : Use model organisms (e.g., Daphnia magna) to assess acute toxicity, referencing standardized protocols .
Q. How can structure-activity relationships (SAR) be explored for this compound’s biological targets?
- Methodology : Comparative molecular docking and synthesis of analogs:
- Docking simulations : Map interactions between the oxazole core and target proteins (e.g., kinase domains).
- Analog synthesis : Modify substituents (e.g., dimethylamino to diethylamino) and compare bioactivity in enzyme inhibition assays .
Q. What strategies mitigate synthetic byproducts in large-scale reactions?
- Methodology : Process optimization informed by kinetic studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
